molecular formula C20H26N2O3 B5953186 [5-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]furan-2-yl]methyl acetate

[5-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]furan-2-yl]methyl acetate

Cat. No.: B5953186
M. Wt: 342.4 g/mol
InChI Key: QPINLKSSRCRNTN-UHFFFAOYSA-N
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Description

[5-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]furan-2-yl]methyl acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a piperazine moiety, and an acetate group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]furan-2-yl]methyl acetate typically involves multiple steps, starting with the preparation of the furan ring and the piperazine derivative. The key steps include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Piperazine Derivative: The piperazine moiety is synthesized by reacting 2,3-dimethylphenylamine with ethylene diamine under controlled conditions.

    Coupling Reaction: The furan ring and the piperazine derivative are coupled using a suitable coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Acetylation: The final step involves acetylation of the coupled product using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[5-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]furan-2-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The piperazine moiety can be reduced to form secondary amines.

    Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[5-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]furan-2-yl]methyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [5-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]furan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The furan ring may contribute to the compound’s binding affinity and specificity. Overall, the compound may exert its effects through modulation of receptor activity and subsequent intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    [5-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]furan-2-yl]methyl acetate: shares similarities with other piperazine derivatives and furan-containing compounds.

    [4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl acetate: Lacks the furan ring but has a similar piperazine structure.

    [5-(4-Methylphenyl)piperazin-1-yl]methyl acetate: Contains a different aromatic ring but similar overall structure.

Uniqueness

The unique combination of the furan ring, piperazine moiety, and acetate group in this compound provides distinct chemical properties and potential applications that are not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[5-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]furan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-15-5-4-6-20(16(15)2)22-11-9-21(10-12-22)13-18-7-8-19(25-18)14-24-17(3)23/h4-8H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPINLKSSRCRNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC=C(O3)COC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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